
4-Phenyl-4H-1-benzopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-4H-chromene is a heterocyclic compound that belongs to the chromene family. Chromenes are bicyclic oxygen-containing heterocycles with a benzene ring fused to a 4H-pyran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Phenyl-4H-chromene can be synthesized through various methods. One common approach involves the reaction of ortho-quinone methides with dicarbonyl compounds in the presence of a chiral Ni(II) complex and p-toluenesulfonic acid (p-TSOH). This method provides enantioenriched 4H-chromenes with high enantioselectivity . Another method involves the three-component one-pot reaction of 4-bromobenzaldehyde, malononitrile, and substituted phenol, which proceeds via Knoevenagel condensation and Michael addition .
Industrial Production Methods: Industrial production of 4-phenyl-4H-chromene typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Phenyl-4H-chromene undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form 4-phenyl-4H-chromen-4-one derivatives . It also participates in nucleophilic substitution reactions, where the phenyl group can be replaced with other substituents .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted chromenes, chromenones, and chromanones, which exhibit diverse biological activities .
Aplicaciones Científicas De Investigación
4-Phenyl-4H-chromene has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-phenyl-4H-chromene involves its interaction with various molecular targets and pathways. For example, it can inhibit acetylcholinesterase (AChE) and advanced glycation end products (AGEs) formation, which are implicated in Alzheimer’s disease . It also exhibits antioxidant activity by scavenging reactive oxygen species (ROS) and inhibiting oxidative stress .
Comparación Con Compuestos Similares
4-Phenyl-4H-chromene can be compared with other similar compounds, such as:
2H-Chromene: Similar in structure but differs in the position of the double bond in the pyran ring.
Coumarin: A benzopyran derivative with a lactone ring, known for its anticoagulant properties.
Propiedades
Número CAS |
92496-19-0 |
|---|---|
Fórmula molecular |
C15H12O |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
4-phenyl-4H-chromene |
InChI |
InChI=1S/C15H12O/c1-2-6-12(7-3-1)13-10-11-16-15-9-5-4-8-14(13)15/h1-11,13H |
Clave InChI |
OJYSQYZJDTWDFX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C=COC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


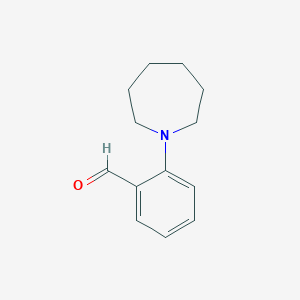
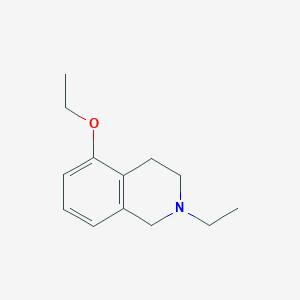



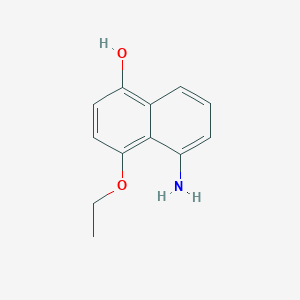
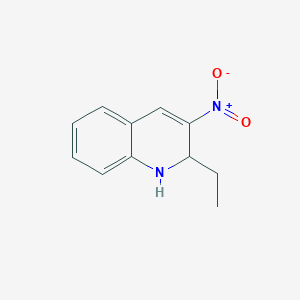
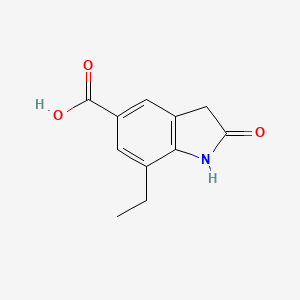
![2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B11896586.png)
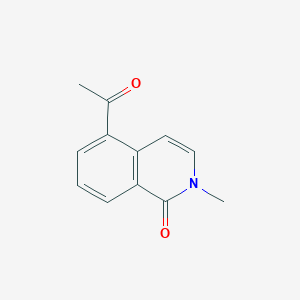
![5,10-Dimethylbenzo[g]isoquinoline](/img/structure/B11896591.png)

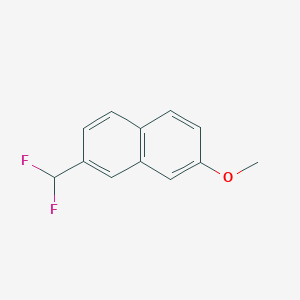
![6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11896608.png)
